Benzenesulfenate Esters Enable 2-Deoxyglycoside Synthesis via Lewis Acid Activation—A Pathway Inaccessible to Sulfoxides or Sulfonates
Benzenesulfenate esters, including the pentyl variant, function as glycosyl acceptors in the synthesis of 2-deoxyglycosides from glycals when activated by Lewis acids—a transformation that sulfoxides (S(IV)) and sulfonates (S(VI)) cannot mediate because they lack the requisite electrophilic sulfur center in the +2 oxidation state [1]. This reaction provides direct access to 2-deoxy-2-phenylthioglycosides, which are convertible to 2-deoxyglycosides, representing a distinct synthetic route unavailable with pentyl phenyl sulfoxide (CAS 34756-51-9) or pentyl benzenesulfonate (CAS 80-45-5) [1].
| Evidence Dimension | Reaction pathway availability—2-deoxyglycoside synthesis from glycals |
|---|---|
| Target Compound Data | Functions as glycosyl acceptor; produces 2-deoxy-2-phenylthioglycosides |
| Comparator Or Baseline | Pentyl phenyl sulfoxide (CAS 34756-51-9) / Pentyl benzenesulfonate (CAS 80-45-5): Cannot mediate this transformation |
| Quantified Difference | Qualitative difference—reaction pathway exclusive to sulfenate esters |
| Conditions | Lewis acid-mediated activation of benzenesulfenate esters with glycals |
Why This Matters
Researchers requiring access to 2-deoxyglycosides must procure benzenesulfenate esters specifically; substitution with sulfoxides or sulfonates will result in synthetic failure.
- [1] Wuhan Institute of Technology & Hubei University. (2001). Sulfenate esters as glycosyl acceptors: A novel approach to the synthesis of 2-deoxyglycosides. Tetrahedron Letters. View Source
